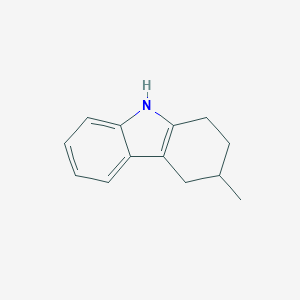

3-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Description

Research Focus on 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole: Rationale and Importance

The specific focus on this compound stems from the broader interest in the therapeutic potential of the tetrahydrocarbazole scaffold. Researchers are investigating how the placement of a methyl group at the 3-position of the cyclohexane (B81311) ring impacts the molecule's interaction with biological targets.

One area of significant research is its potential application in the treatment of neurodegenerative diseases like Alzheimer's. Studies have identified tetrahydrocarbazoles as a class of compounds that can normalize impaired calcium homeostasis in the endoplasmic reticulum, a key factor in the progression of Alzheimer's disease. nih.gov Furthermore, some derivatives have been found to be selective acetylcholinesterase inhibitors, a key mechanism for currently approved Alzheimer's drugs. epa.gov The synthesis and evaluation of various substituted tetrahydrocarbazoles, including methylated analogs, are crucial for developing more effective treatments. nih.govepa.gov

Another important research avenue is in the development of new anticancer agents. The tetrahydrocarbazole scaffold has been used to design and synthesize novel compounds with significant anticancer activity. nih.gov For example, thioamide derivatives of 2,3,4,9-tetrahydro-1H-carbazole have shown promise in activating processes that lead to DNA damage and disruption of mitochondrial function in cancer cells. nih.gov The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-thione has also been reported in the context of developing biologically active carbazole (B46965) nuclei. nih.gov

Historical Development of Synthetic Routes and Academic Investigations of Tetrahydrocarbazoles

The synthesis of tetrahydrocarbazoles has a rich history, with the Fischer indole (B1671886) synthesis being the most common and versatile method employed. wjarr.comwjarr.com This reaction, first described in the late 19th century, involves the acid-catalyzed cyclization of a phenylhydrazone, typically derived from a substituted phenylhydrazine (B124118) and a cyclohexanone (B45756) derivative. jakami.dewikipedia.orghandwiki.orgwikiwand.com

The Borsche–Drechsel cyclization is another classic method for synthesizing tetrahydrocarbazoles, first reported by Edmund Drechsel in 1888 and Walther Borsche in 1908. jakami.dewikipedia.orghandwiki.orgwikiwand.comdrugfuture.com This reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones. jakami.dewikipedia.orghandwiki.orgwikiwand.com

Over the years, numerous modifications and improvements to these classical methods have been developed. These include the use of various catalysts, such as ceric ammonium (B1175870) nitrate (B79036), to improve reaction efficiency and yield. wjarr.comtandfonline.com Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating methods. wjarr.com

Academic investigations have explored the synthesis of a wide array of substituted tetrahydrocarbazoles to study their structure-activity relationships. nih.govcdnsciencepub.com For instance, the reaction of 2-aminocyclohexanone (B1594113) hydrochlorides with various phenylhydrazine hydrochlorides has been used to conveniently synthesize 1-oxo-1,2,3,4-tetrahydrocarbazoles. tandfonline.com The regioselectivity of the Fischer indole synthesis with unsymmetrically substituted cyclohexanones has also been a subject of study. cdnsciencepub.comresearchgate.net These investigations have been instrumental in building a comprehensive understanding of the chemical reactivity and biological potential of this important class of compounds. mdpi.comorgsyn.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-5,9,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHFTDJMHACDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343293 | |

| Record name | 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-54-6 | |

| Record name | 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Spectroscopic Characterization of 3 Methyl 2,3,4,9 Tetrahydro 1h Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole, ¹H NMR and ¹³C NMR spectroscopy provide fundamental information about the hydrogen and carbon frameworks, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the protons in the molecule. Analysis of a reported spectrum in DMSO-d6 reveals characteristic signals for the aromatic, aliphatic, and N-H protons. acgpubs.org

The aromatic protons on the carbazole (B46965) ring system typically appear in the downfield region of the spectrum. The N-H proton of the indole (B1671886) moiety is observed as a singlet at approximately 10.58 ppm. The protons on the benzene (B151609) ring resonate between 6.91 and 7.30 ppm, showing characteristic splitting patterns based on their coupling with neighboring protons.

The aliphatic protons of the tetrahydro- portion of the molecule and the methyl group appear in the upfield region. The methyl protons at the 3-position are observed as a doublet at around 1.09 ppm with a coupling constant (J) of 6.40 Hz, indicating coupling to a single adjacent proton. The remaining aliphatic protons on the cyclohexene (B86901) ring appear as a series of multiplets and a triplet between 1.45 and 2.71 ppm.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 10.58 | s | - |

| Ar-H | 7.30 | d | 7.6 |

| Ar-H | 7.21 | d | 8.0 |

| Ar-H | 6.91 | m | - |

| Aliphatic-H | 2.70-2.71 | m | - |

| Aliphatic-H | 2.18 | t | 9.60 |

| Aliphatic-H | 1.84-1.85 | m | - |

| Aliphatic-H | 1.45-1.46 | m | - |

| CH₃ | 1.09 | d | 6.40 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The spectrum, also reported in DMSO-d6, shows distinct signals for the aromatic and aliphatic carbons. acgpubs.org

The aromatic carbons of the carbazole nucleus are observed in the downfield region of the spectrum, typically between 109 and 136 ppm. The carbon atoms directly attached to the nitrogen atom and those at the fusion of the rings show characteristic chemical shifts.

The aliphatic carbons of the cyclohexene ring and the methyl group resonate in the upfield region. The chemical shifts for these carbons are influenced by their substitution and proximity to the aromatic ring and the methyl group.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Ar-C | 135.8 |

| Ar-C | 134.7 |

| Ar-C | 127.1 |

| Ar-C | 120.5 |

| Ar-C | 117.8 |

| Ar-C | 117.1 |

| Ar-C | 110.4 |

| Ar-C | 109.8 |

| Aliphatic-C | 30.7 |

| Aliphatic-C | 30.3 |

| Aliphatic-C | 29.9 |

| Aliphatic-C | 23.2 |

| CH₃ | 22.2 |

Advanced NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

COSY experiments would reveal the proton-proton coupling networks within the molecule, confirming the connectivity of the aliphatic protons in the cyclohexene ring and the coupling between aromatic protons.

HSQC would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of both ¹H and ¹³C signals.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. While specific MS and HRMS data for this compound are not detailed in the available literature, the expected fragmentation patterns can be predicted based on the analysis of related tetrahydrocarbazole structures.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₃H₁₅N, 185.27 g/mol ). The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. A common fragmentation pathway for alkyl-substituted cyclic compounds involves the loss of the alkyl group. In this case, the loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 170. Further fragmentation of the tetrahydrocarbazole ring system could also occur.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. This would confirm the molecular formula as C₁₃H₁₅N.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific IR spectrum for this compound is not available in the reviewed literature, the characteristic absorption bands can be predicted based on its structure and data from similar compounds.

Key expected IR absorption bands include:

N-H Stretch: A characteristic sharp absorption band in the region of 3400-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole moiety.

C-H Aromatic Stretch: Absorption bands typically appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

C-H Aliphatic Stretch: Strong absorption bands in the range of 2850-3000 cm⁻¹ are expected for the C-H stretching vibrations of the aliphatic CH₂, CH, and CH₃ groups.

C=C Aromatic Stretch: Aromatic ring C=C stretching vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 1200 and 1350 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A search of the available literature and crystallographic databases did not yield a solved crystal structure for this compound.

However, the crystal structures of several related tetrahydrocarbazole derivatives have been reported. These studies reveal that the carbazole ring system is generally planar or near-planar. The cyclohexene ring typically adopts a half-chair or envelope conformation to minimize steric strain. In the absence of a specific crystal structure for the 3-methyl derivative, these related structures provide a general model for its likely solid-state conformation and intermolecular interactions, which often involve N-H···π hydrogen bonding.

Chromatographic Methods for Purification and Purity Assessment (TLC, Column Chromatography)

The purification and assessment of the purity of this compound, a crucial step following its synthesis, are predominantly achieved through chromatographic techniques. Thin-Layer Chromatography (TLC) and column chromatography are the most common methods employed for this class of compounds, ensuring the removal of unreacted starting materials, catalysts, and reaction byproducts.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid and effective qualitative tool for monitoring the progress of the synthesis of tetrahydrocarbazoles and for the preliminary assessment of the purity of the final product. acgpubs.org In a typical application, the reaction mixture is spotted on a TLC plate, which is commonly coated with silica gel as the stationary phase. The plate is then developed in a sealed chamber containing a suitable mobile phase.

The choice of the eluent system is critical for achieving good separation of the components in the mixture. For compounds like this compound, a mixture of a nonpolar solvent and a moderately polar solvent is generally used. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. The position of the compound spot, identified by its retention factor (R_f), provides an indication of its polarity and helps in determining the purity of the sample. Visualization of the spots is typically achieved under UV light or by using staining agents.

TLC Analysis Parameters for Tetrahydrocarbazole Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel plates |

| Mobile Phase (Eluent) | Commonly a mixture of a nonpolar solvent like hexanes or petroleum ether and a polar solvent such as ethyl acetate. The ratio is optimized to achieve an R_f value ideally between 0.3 and 0.7 for the desired compound. |

| Visualization | UV light (at 254 nm or 365 nm), or chemical staining (e.g., potassium permanganate, iodine). |

| Application | Monitoring reaction progress, preliminary purity assessment, and determining optimal solvent systems for column chromatography. rsc.orgrsc.org |

Column Chromatography

For the preparative purification of this compound, column chromatography is the method of choice. acgpubs.org This technique allows for the separation of the compound from impurities on a larger scale. The crude product, obtained after the initial work-up of the reaction mixture, is loaded onto a column packed with a stationary phase, most commonly silica gel. acgpubs.orgrsc.orgrsc.org

The selection of the eluent system for column chromatography is often guided by the results obtained from TLC analysis. A solvent system that provides a good separation and an appropriate R_f value for the target compound on the TLC plate is typically adapted for column chromatography. The elution process involves passing the mobile phase through the column, which causes the components of the mixture to move down the column at different rates depending on their affinity for the stationary and mobile phases. Fractions are collected sequentially, and those containing the pure product, as determined by TLC, are combined and the solvent is evaporated to yield the purified this compound.

Column Chromatography Purification Parameters for Tetrahydrocarbazoles

| Parameter | Description | Typical Values/Systems |

|---|---|---|

| Stationary Phase (Adsorbent) | Silica gel | 60–120 mesh or 100-200 mesh are common particle sizes. acgpubs.org |

| Mobile Phase (Eluent) | A gradient or isocratic mixture of solvents. | Petroleum ether: Ethyl acetate (e.g., 8:2 v/v) acgpubs.org or Ethyl acetate: Hexanes (e.g., 1:4 v/v). rsc.org |

| Loading Technique | The crude product can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel (dry loading). | Dry loading is often preferred for better resolution. |

| Fraction Collection & Analysis | Fractions are collected and analyzed by TLC to identify those containing the pure compound. | - |

Chemical Reactivity and Derivatization Strategies for 3 Methyl 2,3,4,9 Tetrahydro 1h Carbazole

Reactions at the Indole (B1671886) Nitrogen (N-9 Position)

The nitrogen atom at the N-9 position of the indole ring is a key site for functionalization. Its lone pair of electrons imparts nucleophilic character, making it susceptible to a range of electrophilic reagents.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for modifying the 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole core. These reactions introduce alkyl or acyl groups onto the indole nitrogen, which can significantly alter the compound's biological and physical properties.

N-Alkylation is commonly achieved by treating the parent tetrahydrocarbazole with an alkyl halide in the presence of a base. rsc.org The choice of base and solvent is critical for achieving high yields and regioselectivity. Strong bases such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) are frequently employed to deprotonate the indole nitrogen, generating a highly nucleophilic anion that readily reacts with the alkylating agent. rsc.org For instance, the reaction with propargyl bromide using NaH in DMF affords the corresponding N-propargylated derivative in good yield. rsc.org Other base-solvent systems, including cesium carbonate (Cs2CO3) in DMF, have also been utilized, though they may lead to different regioselectivity profiles in related heterocyclic systems. beilstein-journals.org

N-Acylation introduces an acyl group to the N-9 position, typically by reaction with an acyl chloride or anhydride. tsijournals.comtsijournals.com These reactions can be performed under various conditions, including solid-state grinding methodology, which offers a faster and cleaner alternative to traditional solution-phase reactions. tsijournals.comtsijournals.com For example, grinding 1,2,3,4-tetrahydrocarbazoles with anhydrous potassium carbonate followed by treatment with acylating agents like acetyl chloride or chloroacetyl chloride provides the N-acylated products in high yields. tsijournals.com The disappearance of the N-H stretching band in the IR spectrum and the appearance of a strong carbonyl absorption are characteristic indicators of a successful N-acylation. tsijournals.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant | Reagent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Tetrahydrocarbazole | Propargyl bromide | NaH/DMF | 9-(prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazole | Good | rsc.org |

| 1,2,3,4-Tetrahydrocarbazole | Acetyl chloride | Anhydrous K2CO3 (solid grind) | N-acetyl-1,2,3,4-tetrahydrocarbazole | High | tsijournals.com |

| 1,2,3,4-Tetrahydrocarbazole | Chloroacetyl chloride | Anhydrous K2CO3 (solid grind) | N-chloroacetyl-1,2,3,4-tetrahydrocarbazole | High | tsijournals.com |

| 1,2,3,4-Tetrahydrocarbazole | Propinoyl Chloride | Anhydrous K2CO3 (solid grind) | N-propinoyl-1,2,3,4-tetrahydrocarbazole | High | tsijournals.com |

Formation of N-Substituted Tetrahydrocarbazole Derivatives

The N-alkylation and N-acylation reactions are gateways to a vast array of N-substituted tetrahydrocarbazole derivatives with diverse functionalities. These derivatives are often synthesized to explore their potential as therapeutic agents. niscair.res.innih.govnih.gov

For example, N-alkylation with functionalized alkyl halides can introduce complex side chains. A notable example is the synthesis of 9-[2-(1H-tetrazol-5-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole, which is prepared by reacting the N-propionitrile derivative with sodium azide (B81097) and ammonium (B1175870) chloride. researchgate.net This tetrazole-containing derivative can be further elaborated by reacting it with various acid chlorides to produce a series of alkanone-substituted tetrazoles. researchgate.net

Another important class of N-substituted derivatives involves the introduction of heterocyclic moieties. For instance, N-alkylation followed by a "click" reaction, specifically a copper-catalyzed Huisgen [3+2] cycloaddition, has been used to synthesize novel 1,2,3-triazolylmethyl indole derivatives. rsc.org This approach involves the initial N-alkylation with propargyl bromide to form an alkyne intermediate, which then undergoes cycloaddition with various aromatic azides. rsc.org

Furthermore, N-substituted derivatives can be prepared through multi-step sequences. For example, the synthesis of certain anti-prion compounds involves the reaction of a tetrahydrocarbazole with a (haloalkyl)oxirane, followed by reaction with an amine. nih.gov These synthetic strategies highlight the versatility of the N-9 position for creating a library of compounds with tailored properties. nih.gov

Reactions at the Cyclohexane (B81311) Ring (C1, C2, C3, C4 Positions)

The cyclohexane portion of this compound offers additional sites for chemical modification, allowing for the introduction of functional groups that can further modulate the molecule's properties.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety (e.g., Nitration, Halogenation)

The benzene ring of the tetrahydrocarbazole system is susceptible to electrophilic aromatic substitution reactions, such as nitration and halogenation. These reactions typically occur at positions ortho and para to the activating amino group of the indole ring.

Nitration is a common transformation used to introduce a nitro group onto the aromatic ring. This is often carried out using a mixture of a nitrate (B79036) salt, such as sodium nitrate, and a strong acid like sulfuric acid. niscair.res.inepa.gov The nitro group can then serve as a handle for further functionalization, for example, by reduction to an amino group. niscair.res.in

Halogenation , such as bromination, can also be performed on the tetrahydrocarbazole nucleus. For instance, 6-bromo-substituted tetrahydrocarbazole derivatives have been synthesized and used as intermediates in the preparation of more complex molecules. nih.gov

Reactions Involving Ketone Derivatives (e.g., Oxime Formation, Condensation Reactions)

The presence of a ketone functionality on the cyclohexane ring, as in 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, opens up a wide range of possible reactions. scbt.comsigmaaldrich.com

Oxime formation is a characteristic reaction of ketones. The ketone derivative reacts with hydroxylamine (B1172632) to form an oxime, where the carbonyl oxygen is replaced by a N-OH group. youtube.comkhanacademy.org This reaction proceeds via a tetrahedral intermediate formed by the nucleophilic attack of hydroxylamine on the carbonyl carbon. youtube.com The resulting oxime can be a valuable intermediate for further transformations.

Condensation reactions with various nucleophiles are also possible at the carbonyl group. For example, condensation of an acetyltetrahydrocarbazole derivative with pyridine-3-carboxaldehyde yields an arylidine derivative. mdpi.com This product can then be reacted with hydrazine (B178648) hydrate (B1144303) to form a pyrazole (B372694) ring fused to the carbazole (B46965) system. mdpi.com

Functionalization of the Methyl Group at C-3

While direct functionalization of the methyl group at the C-3 position is less commonly reported in the context of this compound itself, the principles of benzylic and allylic functionalization can be applied. The proximity of the pi-system of the indole ring can activate the C-H bonds of the methyl group towards radical or oxidative reactions.

In related systems, functionalization of substituents on the cyclohexane ring is a key strategy. For example, the synthesis of certain biologically active compounds involves the use of starting materials with pre-installed functional groups on the cyclohexane ring, which are then carried through the synthetic sequence. nih.gov While specific examples for the direct functionalization of the C-3 methyl group are not prevalent in the provided context, this position remains a potential site for derivatization to create novel analogs.

Ring-Opening and Rearrangement Reactions

The robust tricyclic structure of the tetrahydrocarbazole nucleus is generally stable. Direct ring-opening or rearrangement reactions of this compound are not commonly reported under standard conditions. However, a notable transformation can be achieved through a two-step process involving the initial formation of a hydroperoxide derivative. This method, known as C-H functionalization via Intermediate PeroxideS (CHIPS), allows for subsequent acid-catalyzed rearrangement and substitution. nih.gov

The process begins with the photooxygenation of a tetrahydrocarbazole derivative in the presence of a sensitizer (B1316253) like Rose Bengal and visible light, using elemental oxygen as the oxidant. nih.gov This step yields a hydroperoxide at the C4a position, which can often be isolated by filtration. nih.gov The subsequent treatment of this hydroperoxide with a Brønsted acid, such as trifluoroacetic acid (TFA) or acetic acid, catalyzes a rearrangement. nih.gov This activation of the hydroperoxide leaving group facilitates the introduction of a nucleophile. nih.gov A proposed mechanism involves an acid-catalyzed imine-enamine tautomerization to form an active electrophile that then reacts with the nucleophile. nih.gov While this has been demonstrated for the parent 2,3,4,9-tetrahydro-1H-carbazole and other derivatives, it represents a key strategy for functionalization at the ring junction via a rearrangement of an intermediate. nih.gov Hydroperoxides are also known to undergo acid-catalyzed rearrangements, famously exemplified by the Hock process. nih.gov

Oxidative Transformations to Aromatic Carbazoles

The dehydrogenation of the saturated carbocyclic ring in this compound to furnish the corresponding aromatic carbazole, 3-methyl-9H-carbazole, is a facile and commonly employed transformation. okstate.edu This aromatization is a critical step in the synthesis of many biologically active and materially important carbazole derivatives. Various reagents and conditions have been developed to efficiently effect this oxidation.

Catalytic dehydrogenation using palladium on charcoal (Pd/C) is a standard method. The reaction typically involves heating the tetrahydrocarbazole with the catalyst at elevated temperatures, sometimes in a high-boiling solvent or under neat conditions. okstate.eduresearchgate.net The mechanism of dehydrogenation over palladium has been studied, revealing that the reaction is dominated by the initial cleavage of C-H bonds at positions 1 and 4 of the tetrahydrocarbazole ring. researchgate.net Product inhibition, where the more strongly adsorbing aromatic carbazole product slows the reaction rate, can be a significant factor. researchgate.net

Chemical oxidants are also highly effective. Heating 3-methyl-1,2,3,4-tetrahydrocarbazole with chloranil (B122849) (tetrachloro-1,4-benzoquinone) in a solvent like xylene provides the aromatized product. okstate.edu More recently, diethyl azodicarboxylate (DEAD) has been utilized as a dehydrogenating agent in a one-pot synthesis of functionalized carbazoles. researchgate.net An electrochemical approach using bromide-mediated anodic oxidation has also been developed for the aromatization of N-protected tetrahydrocarbazoles, offering a method that avoids stoichiometric amounts of chemical oxidants.

Table 1: Methods for the Oxidative Aromatization of Tetrahydrocarbazoles

Multi-component Reactions Incorporating the Tetrahydrocarbazole Unit

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form complex products, thereby saving steps and resources. nih.gov In the context of the tetrahydrocarbazole framework, MCRs are predominantly employed for the de novo synthesis of the tricyclic system itself, rather than using a pre-formed tetrahydrocarbazole as a building block.

For instance, a prominent example is the copper-catalyzed three-component reaction of a 2-methylindole, an aromatic aldehyde, and a cyclic dienophile to generate diverse spirotetrahydrocarbazoles. beilstein-journals.org This reaction proceeds via an in situ generated indole-2,3-quinodimethane which undergoes a Diels-Alder reaction. beilstein-journals.org Similarly, the classic Fischer indole synthesis, which combines a phenylhydrazine (B124118) and a cyclohexanone (B45756) derivative, can be considered a two-component synthesis of the tetrahydrocarbazole core and is a foundational method in this area. acgpubs.orgwjarr.com

While these methods are powerful for creating the tetrahydrocarbazole skeleton, the use of this compound as a distinct component in a subsequent multi-component reaction is not well-documented in the surveyed chemical literature. The reactivity of the scaffold is typically harnessed through other transformations, such as the oxidative functionalization and aromatization reactions discussed previously. The development of MCRs that incorporate the intact tetrahydrocarbazole unit as a reactive component remains an area for future exploration.

Computational and Theoretical Investigations of 3 Methyl 2,3,4,9 Tetrahydro 1h Carbazole

Quantum Chemical Calculations (DFT Studies)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of carbazole (B46965) derivatives with a good balance between accuracy and computational cost. researchgate.net These studies provide a fundamental understanding of the molecule's behavior at the electronic level.

Geometry Optimization and Conformational Analysis

Theoretical calculations on related carbazole derivatives, such as certain carbazole-substituted imines, have utilized DFT methods like B3LYP/6-31G(D) to reproduce experimental X-ray structures with good accuracy. researchgate.net These studies confirm that the carbazole unit itself is often not perfectly planar. For example, in 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, the dihedral angle between the benzene (B151609) and pyrrole (B145914) rings is reported to be 2.5 (1)°.

Table 1: Comparison of Conformational Data for Tetrahydrocarbazole Derivatives

| Compound | Ring Conformation | Dihedral Angle (Benzene/Pyrrole) | Method |

| 2,3,4,9-Tetrahydro-1H-carbazole | Half-chair nih.gov | 0.6 (1)° nih.gov | X-ray Diffraction |

| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Envelope | 0.96 (7)° | X-ray Diffraction |

| 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Envelope | 2.5 (1)° | X-ray Diffraction |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione | Envelope | 0.71 (8)° | X-ray Diffraction |

Note: Data presented for analogous compounds due to the absence of specific literature on 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole.

Analysis of Electronic Structure

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) maps, and Non-Covalent Interaction (NCI) analysis are key computational tools to understand these aspects.

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the substituents. In a study of disubstituted quinoline (B57606) with carbazole compounds, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine the HOMO and LUMO energies. nih.gov For a reference carbazole-containing compound, the calculated HOMO and LUMO energies were -5.593 eV and -1.817 eV, respectively, resulting in an energy gap of 3.776 eV. nih.gov

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution within a molecule and are useful for predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In carbazole derivatives, the nitrogen atom and the aromatic rings are generally electron-rich regions.

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule and between molecules. These interactions are crucial for understanding crystal packing and molecular recognition.

Spectroscopic Property Prediction and Validation

DFT calculations are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors. nih.gov

While specific calculated NMR data for this compound is not available, studies on similar structures demonstrate the accuracy of DFT in predicting chemical shifts. nih.gov For example, DFT calculations have been successfully used to predict the ¹H and ¹³C NMR chemical shifts of various complex organic molecules, aiding in their structural elucidation. nih.govnih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.gov

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for a Related Tetrahydrocarbazole Derivative

| Nucleus | Experimental Chemical Shift (ppm) |

| ¹H | 1.03-1.04 (d, 3H), 1.39-2.69 (m, aliphatic), 6.74-7.15 (m, 3H, Ar-H) |

| ¹³C | Data not available in the provided search results |

Note: The presented data is for a fluorinated tetrahydrocarbazole derivative and is intended to be illustrative. Specific shifts for this compound would differ.

Mechanistic Studies and Reaction Pathway Analysis

The Fischer indole (B1671886) synthesis is a classic and widely used method for the synthesis of carbazole derivatives, including tetrahydrocarbazoles. researchgate.netwjarr.com This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. researchgate.net

The generally accepted mechanism, proposed by Robinson, involves the following key steps:

Formation of a phenylhydrazone.

Tautomerization to an enehydrazine.

A researchgate.netresearchgate.net-sigmatropic rearrangement.

Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring.

Computational studies using DFT can provide detailed insights into the reaction mechanism, including the structures of intermediates and transition states, as well as the activation energies for each step. While a specific DFT study on the Fischer indole synthesis of this compound is not found in the provided results, computational analyses of the Fischer indole synthesis for other substrates have been reported. researchgate.net These studies help in understanding the factors that control the regioselectivity and efficiency of the reaction. For example, DFT calculations have been employed to investigate the formation of carbazole alkaloids catalyzed by various metals, highlighting the role of electronic properties of substituents. researchgate.net

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. nih.gov These simulations can provide insights into conformational changes, solvent effects, and the interactions of a molecule with its environment.

For carbazole derivatives, MD simulations can be used to explore their conformational landscape in solution, which can be more complex than in the solid state. mostwiedzy.pl Such studies can also be instrumental in understanding the binding of carbazole-based compounds to biological targets, such as proteins or DNA, which is crucial for drug design. nih.govnih.gov For example, molecular dynamics simulations have been used to study the interaction of carbazole derivatives with human topoisomerase I. mdpi.com While specific MD simulation studies on this compound were not identified, the methodology is well-suited for investigating its dynamic properties and interactions.

Exploration of Structure Activity Relationships and Enzyme Interactions Pertaining to 3 Methyl 2,3,4,9 Tetrahydro 1h Carbazole

Role of the Tetrahydrocarbazole Scaffold in Biological Activity Investigations

The tetrahydrocarbazole (THC) framework is recognized as a "privileged scaffold" in drug discovery. wjarr.com This tricyclic structure, which consists of a pyrrole (B145914) ring fused to a benzene (B151609) ring on one side and a cyclohexane (B81311) ring on the other, is a prominent feature in numerous naturally occurring alkaloids and pharmacologically active compounds. wjarr.com Its structural rigidity and lipophilic nature make it an ideal backbone for designing molecules that can effectively interact with biological targets.

The versatility of the tetrahydrocarbazole scaffold has led to its investigation for a wide array of therapeutic applications. Derivatives have demonstrated significant potential as antibacterial, antifungal, and cytotoxic agents against cancer cells. wjarr.com Furthermore, this scaffold is a cornerstone in the development of compounds targeting the central nervous system, with activities such as antipsychotic, antidiabetic, and anti-emetic effects being reported. wjarr.com The inherent biological significance of the THC skeleton continues to attract considerable attention from the scientific community, making it a focal point for the synthesis of novel therapeutic agents. wjarr.com

Investigations into Enzyme Inhibition Mechanisms and Selectivity

The interaction of 3-methyl-2,3,4,9-tetrahydro-1H-carbazole derivatives with various enzymes has been a subject of intensive research. These studies aim to understand the mechanisms of inhibition and the selectivity of these compounds for specific enzyme targets, which is crucial for developing targeted therapies with minimal side effects.

Cholinesterase Inhibition (AChE and BChE) Studies and Kinetic Analyses

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of Alzheimer's disease. Research has shown that it is possible to design highly selective inhibitors for BChE. For instance, a series of 1,2,3,4-tetrahydro-9H-carbazole derivatives demonstrated potent and selective BChE inhibition, with most compounds showing IC50 values for AChE above 100 µM. nih.gov

Kinetic analyses have been instrumental in elucidating the mechanism of inhibition. One of the most potent compounds, 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride (referred to as compound 15g in the study), exhibited a mixed-type inhibition of BChE with an IC50 value of 0.11 μM. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, a characteristic that can be advantageous for therapeutic efficacy. The table below summarizes the inhibitory activity of selected tetrahydrocarbazole derivatives against cholinesterases.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Selectivity |

|---|---|---|---|---|

| Compound 15g | BChE | 0.11 | Mixed-type | Highly selective for BChE (AChE IC50 > 100 µM) |

| Compound 4a | BChE | 0.088 | Not Specified | Not Specified |

Protein Kinase Inhibition Studies

The tetrahydrocarbazole scaffold has been identified as a valuable framework for the development of protein kinase inhibitors. wjarr.com Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer and inflammatory diseases.

One area of investigation involves Bruton's tyrosine kinase (BTK), a nonreceptor tyrosine kinase that plays a vital role in B cell receptor signaling and is a target for autoimmune diseases. Novel series of carbazole (B46965) and tetrahydrocarbazole-based compounds have been developed as highly potent and selective reversible inhibitors of BTK.

Other Enzyme Target Investigations (e.g., Xanthine Oxidase, α-Chymotrypsin, Urease, Phosphodiesterase, Carbonic Anhydrase-II)

The therapeutic potential of the tetrahydrocarbazole scaffold extends to other enzyme systems, although research in some of these areas is less extensive.

Urease: Carbazole-based compounds, including carbazole-chalcone conjugates, have been investigated as urease inhibitors. researchgate.net Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a therapeutic strategy for treating peptic ulcers and other related conditions. Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of the urease enzyme. researchgate.net

Xanthine Oxidase, α-Chymotrypsin, Phosphodiesterase, and Carbonic Anhydrase-II: While a wide range of heterocyclic compounds have been studied as inhibitors for these enzymes, specific investigations into derivatives of the this compound scaffold are not extensively reported in the current literature. For instance, studies on carbonic anhydrase inhibitors have focused on scaffolds such as tetrahydroquinazoles, and research on α-chymotrypsin inhibitors has explored benzimidazole derivatives. nih.govnih.gov This highlights potential areas for future research to explore the full inhibitory spectrum of tetrahydrocarbazole derivatives.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that plays a pivotal role in understanding the interactions between a ligand, such as a this compound derivative, and its receptor protein at the molecular level. This method predicts the preferred orientation of the ligand when bound to the active site of the enzyme, providing insights into the binding affinity and the nature of the interactions.

In the context of urease inhibition, docking studies have been used to elucidate how carbazole-based inhibitors interact with the enzyme's active site. researchgate.net Similarly, for novel oxindole derivatives, which share some structural similarities with the carbazole core, molecular docking has been instrumental in studying their interactions within the binding site of the urease enzyme. nih.gov These computational models are crucial for rational drug design, allowing for the optimization of lead compounds to enhance their potency and selectivity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate the chemical structure of a compound with its biological activity. For this compound derivatives, SAR studies have provided valuable insights into how modifications to the scaffold influence their inhibitory potential.

In the development of neuropeptide Y-1 (NPY-1) antagonists, for example, systematic decoration of the tetrahydrocarbazole template led to the identification of a new class of antagonists with good in vitro potency. nih.gov These studies help in identifying the key structural features required for optimal interaction with the target receptor.

For cholinesterase inhibitors, SAR studies have revealed that the nature and position of substituents on the tetrahydrocarbazole ring are critical for both potency and selectivity. The high BChE selectivity observed in some derivatives suggests that specific structural modifications can be made to favor interaction with the active site of BChE over AChE. nih.gov These findings are essential for the rational design of next-generation inhibitors with improved therapeutic profiles.

Design Principles for Modulating Biological Effects through Structural Modifications

The biological activity of this compound derivatives can be finely tuned by making strategic structural modifications to the parent molecule. These modifications can influence the compound's affinity and selectivity for specific enzymes and receptors, thereby altering its pharmacological profile. Key areas for modification include the carbazole nitrogen (N9), the aromatic ring, and the cyclohexyl moiety.

Substitution at the Carbazole Nitrogen (N9):

The nitrogen atom at position 9 of the carbazole ring is a common site for chemical modification. The introduction of various substituents at this position can significantly impact the compound's biological activity, including its antimicrobial and neuroprotective properties.

Impact on Antimicrobial Activity: The introduction of heterocyclic moieties, such as 1,2,4-triazole and imidazole, at the N9 position has been shown to enhance antimicrobial efficacy. For instance, N-substituted carbazoles bearing a 1,2,4-triazole moiety exhibit increased antifungal activity against C. albicans. niscair.res.in Similarly, the presence of an imidazole group can improve antibacterial activity against a range of bacteria, including S. aureus and E. coli. niscair.res.in Quaternization of the triazole ring can lead to broad-spectrum antibacterial and antifungal activity. niscair.res.in

Influence on Neuroprotective Effects: The nature of the substituent at the N9 position is also critical for neuroprotective activity. The presence of a substituent is considered essential for this biological effect. niscair.res.in Bulky aromatic groups, such as methoxy-phenyl, t-butyl-phenyl, and N,N-dimethyl-phenyl, at the N-position have been associated with significant neuroprotective activity. niscair.res.in

Modification of the Aromatic Ring:

Alterations to the aromatic portion of the carbazole nucleus, particularly at the 6-position, have been explored to modulate enzyme inhibitory activity, notably against acetylcholinesterase (AChE).

Role in Acetylcholinesterase Inhibition: A series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have been evaluated for their ability to inhibit AChE, an enzyme implicated in Alzheimer's disease. nih.gov Specific substitutions at the 6-position have yielded compounds with selective AChE inhibitory activity. nih.gov For example, a 6-amino group, a 9-methyl-6-nitro combination, and an N-butyl-6-amino group have been identified as favorable for selective AChE inhibition. nih.gov

Structural Changes to the Cyclohexyl Ring:

Modifications to the saturated cyclohexyl ring of the tetrahydrocarbazole scaffold can also influence biological outcomes. The introduction of methyl groups at the 3-position is a key feature of the title compound and its derivatives.

Development of AcrB Inhibitors: A series of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives have been rationally designed as inhibitors of the AcrB efflux pump in bacteria, which is involved in multidrug resistance. nih.gov Molecular docking studies have revealed that these compounds interact with the distal binding pocket of AcrB through hydrogen bonding and hydrophobic interactions. nih.gov

The following interactive table summarizes the structure-activity relationships of various substituted tetrahydrocarbazole derivatives, providing insights into the design principles for modulating their biological effects.

| Compound Series | Substitution Position(s) | Key Substituents | Observed Biological Effect | Target Enzyme/Protein |

| N-Substituted Carbazoles | N9 | 1,2,4-Triazole | Increased antifungal activity | Not specified |

| N-Substituted Carbazoles | N9 | Imidazole | Favorable for antibacterial efficacy | Not specified |

| N-Substituted Carbazoles | N9 | Bulky aromatic groups (e.g., methoxy-phenyl) | Significant neuroprotective activity | Not specified |

| 2,3,4,9-Tetrahydro-1H-carbazole Derivatives | 6 and 9 | 6-Amino, 9-Methyl-6-nitro, N-Butyl-6-amino | Selective Acetylcholinesterase inhibition | Acetylcholinesterase (AChE) |

| 3,3-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole Derivatives | 3 and others | Varied substituents on the core structure | Inhibition of bacterial efflux pump | AcrB |

Advanced Applications in Chemical Biology

Utilization as Chemical Probes in Biological Systems (e.g., Fluorescent Properties)

The inherent photophysical characteristics of the carbazole (B46965) nucleus make its derivatives, including the tetrahydrocarbazole scaffold, attractive candidates for the development of chemical probes. Carbazole derivatives are known to exhibit favorable charge transfer and hole-transporting properties, which are foundational to their use in applications like organic light-emitting diodes (OLEDs). nih.gov These electronic properties also underpin their potential as fluorescent probes for biological imaging.

While research specifically detailing the fluorescent properties of the parent 3-methyl-2,3,4,9-tetrahydro-1H-carbazole is limited, related carbazole compounds have been successfully developed as fluorescent tools. For instance, 3,6-Bis(1-methyl-4-vinylpyridinium) carbazole diiodide (BMVC), a carbazole derivative, is a fluorescent molecule that has been investigated for its ability to target tumors and act as a photosensitizer in photodynamic therapy (PDT). nih.gov Its fluorescence provides a mechanism for tracking its localization and therapeutic action. nih.gov The development of such probes often involves a "push-pull" system, where electron-donating and electron-withdrawing groups are attached to the aromatic core to tune the fluorescence emission, a strategy that could be applied to the tetrahydrocarbazole scaffold. nih.gov These examples highlight the potential of the core structure to be modified into highly specific chemical probes for visualizing biological molecules and processes, such as enzyme activity or the aggregation of proteins implicated in neurodegenerative diseases. nih.govnih.gov

Scaffold for Natural Product Synthesis and Analogues

The tetrahydrocarbazole (THC) motif is a structural cornerstone found in a wide array of natural products, particularly indole-type alkaloids, and is recognized for its significant biological activity. researchgate.net Consequently, the this compound framework serves as a valuable and favorable synthetic intermediate for chemists aiming to construct complex natural products or to generate novel analogues with enhanced or modified biological functions. researchgate.netnih.gov

The synthesis of analogues based on this scaffold allows for the systematic exploration of structure-activity relationships (SAR), providing insights that can guide the development of more effective agents. nih.gov Researchers have synthesized various series of tetrahydrocarbazoles, including 6-methyl-2,3,4,9-tetrahydro-1H-carbazoles, and evaluated their anti-cancer activity against a panel of human cancer cell lines. These studies have demonstrated that modifications to the carbazole skeleton can yield compounds with moderate to good cytotoxic activities. nih.gov For example, one derivative from a synthesized series was found to be particularly active against the Calu1 lung carcinoma cell line. nih.gov The versatility of the THC scaffold enables the creation of diverse chemical libraries, where different substituents can be introduced at various positions on the rings to optimize biological efficacy against targets like bacteria, viruses, and cancer cells. nih.govnih.gov

Role in the Development of Targeted Agents (e.g., Telomerase Targeting, YAP1/TAZ Signaling Modulation)

The this compound scaffold has proven to be a highly effective template for designing targeted agents that interfere with specific cellular pathways implicated in diseases like cancer.

YAP1/TAZ Signaling Modulation: The Hippo signaling pathway, which regulates cell proliferation, is often dysregulated in cancer. Its downstream effectors, YAP1 and TAZ, are key transcriptional co-activators that are overexpressed in many advanced cancers, including bladder cancer. nih.govexlibrisgroup.com In a search for compounds targeting this pathway, a derivative of the tetrahydrocarbazole scaffold was identified as a potent inhibitor. The compound, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA), was found to induce the phosphorylation of LATS1 and subsequently YAP1/TAZ. nih.govexlibrisgroup.com This phosphorylation event sequesters YAP1/TAZ in the cytoplasm, preventing their nuclear translocation and transcriptional activity, thereby suppressing the viability of bladder cancer cells both in vitro and in mouse xenograft models. nih.gov This finding positions DMPCA as a promising agent for developing new, effective therapies for bladder cancer. exlibrisgroup.com

Telomerase Targeting: Telomerase is an enzyme crucial for maintaining telomere length and enabling the cellular immortality characteristic of over 85% of cancers, making it a prime target for anti-cancer therapeutics. mdpi.com Researchers have successfully used the tetrahydrocarbazole skeleton to construct novel telomerase inhibitors. By tethering a triazole ring to the tetrahydrocarbazole core, a series of derivatives were synthesized and evaluated for their effect on human breast cancer cells (MCF-7). mdpi.comdntb.gov.ua One compound from this series, designated 5g, emerged as the most potent, demonstrating the ability to inhibit the enzymatic activity of telomerase, promote apoptosis, and arrest the cell cycle at the G2-M phase. mdpi.comdntb.gov.ua In-silico docking studies further predicted that the compound could bind effectively to the human telomerase reverse transcriptase (hTERT) subunit. mdpi.com

| Targeted Agent Class | Core Scaffold | Mechanism of Action | Biological Target | Disease Context | Reference |

|---|---|---|---|---|---|

| YAP1/TAZ Inhibitor (e.g., DMPCA) | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | Induces phosphorylation of LATS1 and YAP1/TAZ, suppressing nuclear translocation and transcriptional activity. | YAP1/TAZ Signaling Pathway | Bladder Cancer | nih.gov, exlibrisgroup.com |

| Telomerase Inhibitor (e.g., Compound 5g) | Tetrahydrocarbazole-Triazole Conjugate | Inhibits enzymatic activity of telomerase, leading to cell cycle arrest and apoptosis. | Human Telomerase Reverse Transcriptase (hTERT) | Breast Cancer | mdpi.com, dntb.gov.ua |

Application as Building Blocks for Complex Heterocyclic Systems

Beyond its direct use in medicinal chemistry, the this compound framework is a valuable building block for the synthesis of more complex, multi-ring heterocyclic systems. nih.gov Its structure provides a ready-made indole (B1671886) fused to a reactive cyclohexene (B86901) ring, which can be elaborated upon through various chemical transformations.

For example, the tetrahydrocarbazole skeleton is a key starting material for the synthesis of pyridocarbazoles, a class of compounds that includes potent anti-cancer alkaloids like ellipticine (B1684216) and olivacine. The construction of these more complex systems often involves annulating additional heterocyclic rings onto the carbazole core. nih.gov Furthermore, the tetrahydrocarbazole-4-one derivative serves as a crucial intermediate in the multi-step synthesis of Ondansetron, a widely used antiemetic agent. google.comgoogle.com The synthesis involves a Mannich-related reaction to introduce a methylene (B1212753) group at the 3-position, which is then converted to the final imidazolylmethyl side chain. google.com These examples underscore the utility of the tetrahydrocarbazole scaffold as a versatile platform, enabling access to a wide range of structurally diverse and biologically important molecules.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole

The current research landscape concerning this compound is best understood through the extensive investigation of its core scaffold, the tetrahydrocarbazole (THCz) moiety. This structure is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous naturally occurring pharmacological compounds and alkaloids. researchgate.netwjarr.com Investigations reveal that the THCz framework is a cornerstone for compounds exhibiting a wide array of biological activities, including antibacterial, anticancer, protein kinase inhibition, and tumor growth suppression. wjarr.com

While direct studies on the 3-methyl derivative are not extensively detailed, the broader research trend involves the rational design and synthesis of various substituted THCz analogs to discover novel therapeutic agents. wjarr.com A significant body of work focuses on derivatives at different positions of the carbazole (B46965) ring system. For example, research on 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives has identified potent inhibitors of the AcrB efflux pump, a mechanism for reversing bacterial multidrug resistance. nih.gov Similarly, derivatives with substitutions at the N9 and C6 positions have been synthesized and evaluated as selective acetylcholinesterase or butyrylcholinesterase inhibitors for potential application in Alzheimer's disease treatment. niscair.res.innih.gov The synthesis of these compounds is often achieved through established methods like the Fischer indole (B1671886) synthesis, which remains a common and versatile approach. wjarr.comresearchgate.net This collective research provides a strong foundation, suggesting that the this compound core is a promising, yet underexplored, template for developing new, biologically active molecules.

Unaddressed Challenges and Emerging Research Avenues

A primary challenge in modern therapeutics is the rise of multidrug resistance in both microbial pathogens and cancer cells, necessitating a continuous search for novel chemical entities that can bypass existing resistance mechanisms. The tetrahydrocarbazole scaffold offers a promising starting point to address this challenge. nih.gov Future research should focus on leveraging the specific stereochemistry and electronic properties of the 3-methyl group in this compound to design compounds that can effectively evade or inhibit resistance pathways.

Emerging research avenues are moving towards the development of highly selective agents that target specific enzymes or cellular pathways. While much research has focused on broad cytotoxicity or antimicrobial activity, newer studies are exploring more nuanced biological targets.

Key Emerging Avenues:

Targeting Bacterial Virulence: Instead of direct bactericidal activity, new compounds could be designed to inhibit virulence factors or resistance mechanisms, such as the AcrB efflux pump. The success of the closely related 3,3-dimethyl THCz derivatives serves as a strong proof-of-concept for this approach. nih.gov

Selective Enzyme Inhibition: There is a growing interest in developing THCz derivatives as selective inhibitors of enzymes implicated in disease, such as butyrylcholinesterase (BChE) in Alzheimer's disease or specific protein kinases in cancer. wjarr.comnih.gov The 3-methyl scaffold could be explored for its potential to confer selectivity for such targets.

Hypoglycemic Agents: Recent studies have shown that certain tetrahydrocarbazole derivatives can exhibit hypoglycemic activity by activating the AMPK pathway, opening a new therapeutic area for this class of compounds. nih.gov

Prospects for Novel Derivatizations and Enhanced Biological Profiles

The this compound structure is ripe for novel derivatizations to enhance its biological profile. The existing methyl group at the C3 position provides a unique chemical handle that can influence the molecule's conformation and interaction with biological targets. Drawing from successful derivatization strategies on the broader THCz class, several promising modifications can be envisioned.

N-alkylation at the 9-position with various functionalized side chains, such as those containing piperidine or triazole moieties, has been shown to yield compounds with potent BChE inhibitory or antimicrobial activities. nih.govnih.gov Furthermore, substitutions on the aromatic ring, including the introduction of nitro, amino, or halogen groups, can significantly modulate the electronic properties and biological activity of the molecule, as seen in the development of selective acetylcholinesterase inhibitors. niscair.res.in The strategic combination of modifications at different positions of the 3-methyl THCz core could lead to compounds with optimized potency, selectivity, and pharmacokinetic properties.

| Derivatization Site | Proposed Modification Strategy | Potential Enhancement of Biological Profile | Reference Example on THCz Core |

|---|---|---|---|

| N9-Position (Indole Nitrogen) | Alkylation with propargyl groups followed by click chemistry to introduce 1,2,3-triazole rings. | Improved antimicrobial, antioxidant, and anticancer activities. | nih.gov |

| N9-Position (Indole Nitrogen) | Addition of alkyl chains with terminal piperidine or other amine groups. | Development of potent and selective butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease. | nih.gov |

| C6-Position (Aromatic Ring) | Nitration followed by reduction to an amino group, which can be further derivatized (e.g., alkylation). | Creation of selective acetylcholinesterase (AChE) inhibitors. | niscair.res.in |

| C1/C3-Position (Cyclohexane Ring) | Introduction of functional groups like benzylidene via condensation reactions. | Modulation of electronic structure and potential for new anticancer agents. | doi.org |

| General Scaffold | Fusion with other heterocyclic systems (e.g., pyrazole (B372694), pyrimidine). | Generation of hybrid molecules with potentially synergistic or novel pharmacological activities. | mdpi.com |

Computational and Synthetic Synergies in Future Studies

The future exploration of this compound and its derivatives will be significantly accelerated through the synergy of computational and synthetic chemistry. In silico methods are becoming indispensable for the rational design of new drug candidates, allowing researchers to predict molecular properties and biological activities before undertaking complex and resource-intensive synthesis.

Molecular docking studies are crucial for visualizing and evaluating the interactions between potential THCz derivatives and their protein targets. This approach has been successfully used to elucidate the binding modes of 3,3-dimethyl THCz derivatives in the distal binding pocket of the AcrB protein and to understand the selectivity of inhibitors for acetylcholinesterase versus butyrylcholinesterase. nih.govniscair.res.in Following docking, molecular dynamics (MD) simulations can further assess the stability of the ligand-protein complex over time. nih.gov

Furthermore, Density Functional Theory (DFT) studies can be employed to analyze the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MESP) of novel compounds. doi.org These calculations provide deep insights into the molecule's reactivity and are often correlated with experimental spectroscopic data. doi.org In silico ADME (Absorption, Distribution, Metabolism, and Excretion) analyses can also predict the pharmacokinetic profile of a designed molecule, helping to identify candidates with drug-like properties early in the discovery process. doi.org

By using these computational tools to guide which derivatives to synthesize, research efforts can be more focused and efficient. The subsequent synthesis and in vitro/in vivo biological evaluation provide the necessary experimental validation, creating a powerful feedback loop that drives the iterative process of drug discovery. This integrated approach will be paramount in unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole?

The synthesis typically employs Fischer indole synthesis or modifications thereof, utilizing cyclohexanone derivatives and substituted phenylhydrazines. Key steps include:

- Cyclization : Acid-catalyzed (e.g., HCl/acetic acid) thermal cyclization of hydrazones at 100–120°C to form the tetrahydrocarbazole core .

- Methylation : Introduction of the 3-methyl group via alkylation or via pre-functionalized intermediates (e.g., methyl-substituted cyclohexanone precursors) .

- Green chemistry approaches : Ionic liquid catalysts (e.g., DMAP-based ionic liquids) can enhance yield (up to 89–91%) while reducing reaction time . Post-synthesis purification involves column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization (ethanol) .

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

- NMR spectroscopy : - and -NMR to confirm regiochemistry and methyl group placement .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

- Mass spectrometry : High-resolution MS (e.g., HR-ESI-MS) to verify molecular weight and fragmentation patterns .

Q. What are the common structural analysis techniques for this compound?

- X-ray crystallography : Resolves 3D conformation and crystal packing. SHELX software (SHELXL/SHELXS) is widely used for refinement, particularly for disordered atoms in cyclohexene rings .

- Computational modeling : Density Functional Theory (DFT) predicts electronic properties and non-planar carbazole cores (dihedral angles: 0.7–1.7° between benzene and pyrrole rings) .

Q. What biological activities are associated with tetrahydrocarbazole derivatives?

- CRTH2 receptor antagonism : Modulates inflammatory pathways (e.g., asthma, allergies) via prostaglandin D2 binding inhibition .

- Neuroprotection : Reduces oxidative stress in neuronal models through antioxidant mechanisms .

- Antidepressant-like effects : Serotonin modulation in rodent models .

Q. How should researchers handle stability and storage of this compound?

- Storage : Under inert atmosphere (N) at 0–25°C in amber vials to prevent photodegradation .

- Stability testing : Monitor via TLC/HPLC over time; decomposition occurs above 180°C (pyrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Cross-reference NMR (e.g., NOESY for spatial proximity) with X-ray data to resolve ambiguities in methyl group positioning .

- Dynamic effects : Account for conformational flexibility (e.g., disordered cyclohexene rings) using disorder-refinement tools in SHELXL .

Q. What strategies optimize synthetic yields using Design of Experiments (DOE)?

- Parameter screening : Vary temperature (80–120°C), catalyst loading (0.1–0.3 equiv.), and solvent polarity. Response surface methodology identifies optimal conditions .

- Catalyst selection : DMAP-based ionic liquids reduce side reactions (e.g., over-alkylation) and improve regioselectivity .

Q. How can computational methods predict biological activity or metabolic pathways?

- Docking studies : Use AutoDock or Schrödinger Suite to model interactions with CRTH2 receptors or cytochrome P450 enzymes .

- ADMET prediction : Tools like SwissADME assess bioavailability, highlighting potential issues with logP (>3.5) or CYP450 inhibition .

Q. What approaches address low bioavailability in preclinical studies?

Q. How does the 3-methyl group influence biological interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.